N-(pent-4-yn-1-yl)methanesulfonamide
Overview
Description
N-(pent-4-yn-1-yl)methanesulfonamide is an organic compound with the molecular formula C6H11NO2S It is characterized by the presence of a sulfonamide group attached to a pentynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pent-4-yn-1-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with pent-4-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+NH2(CH2)3C≡CH→CH3SO2NH(CH2)3C≡CH+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(pent-4-yn-1-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products
Oxidation: Formation of pent-4-yn-1-one or pent-4-ynoic acid.
Reduction: Formation of pent-4-en-1-ylmethanesulfonamide or pentylmethanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(pent-4-yn-1-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(pent-4-yn-1-yl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)methanesulfonamide
- N-(but-3-yn-1-yl)methanesulfonamide
- N-(hex-5-yn-1-yl)methanesulfonamide
Uniqueness
N-(pent-4-yn-1-yl)methanesulfonamide is unique due to its specific chain length and the presence of both an alkyne and a sulfonamide group
Biological Activity
N-(pent-4-yn-1-yl)methanesulfonamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and implications for drug development, supported by relevant data tables and research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C₆H₁₁NO₂S
- Functional Groups: Sulfonamide and alkyne (pent-4-yne)
- CAS Number: 1699189-62-2
The compound features a sulfonamide group attached to a pentynyl chain, which contributes to its reactivity and potential biological interactions. The presence of the alkyne moiety allows for participation in click chemistry, facilitating the formation of stable compounds that can modulate biological activity.
Synthesis
This compound is synthesized through the reaction of methanesulfonyl chloride with pent-4-yn-1-amine, typically using triethylamine as a base to neutralize hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
This compound exhibits biological activity primarily through enzyme inhibition and interaction with specific molecular targets. The alkyne group is particularly significant as it allows for click chemistry applications, potentially leading to the formation of triazole derivatives that can enhance biological efficacy .
Enzyme Inhibition
Research indicates that compounds similar to this compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known for their ability to inhibit carbonic anhydrase and other enzymes critical in various physiological processes .
Antimicrobial Activity
A study investigating the antimicrobial properties of sulfonamides found that derivatives with alkyne functionalities exhibited enhanced activity against certain bacterial strains. The mechanism was attributed to their ability to disrupt bacterial enzyme function, thus inhibiting growth .
Anticancer Potential
Research has also explored the anticancer potential of this compound. A series of experiments demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural characteristics of the compound facilitate binding to specific targets involved in cell cycle regulation .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Long carbon chain with sulfonamide | Exhibits specific reactivity due to alkyne moiety |
N-(prop-2-yn-1-yl)methanesulfonamide | Shorter alkyne chain | More reactive due to additional triple bond |
N-(but-3-yn-2-yl)methanesulfonamide | Similar functional groups | Different reactivity influenced by sterics |
This table illustrates how this compound stands out due to its unique structure and potential interactions compared to similar compounds.
Properties
IUPAC Name |
N-pent-4-ynylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-3-4-5-6-7-10(2,8)9/h1,7H,4-6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPOWQAUFFRPSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.